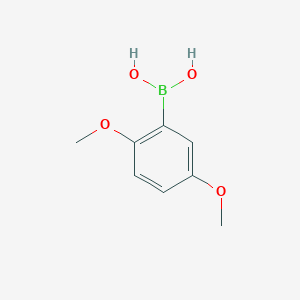

2,5-Dimethoxyphenylboronic acid

Beschreibung

The exact mass of the compound 2,5-Dimethoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dimethoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZLFNQLIKOGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370233 | |

| Record name | 2,5-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107099-99-0 | |

| Record name | 2,5-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2,5-Dimethoxyphenylboronic Acid in Medicinal Chemistry

The following technical guide details the physicochemical properties, synthetic utility, and medicinal chemistry applications of 2,5-Dimethoxyphenylboronic acid .

Executive Summary

2,5-Dimethoxyphenylboronic acid (CAS: 107099-99-0) is a specialized organoboron intermediate critical to the synthesis of biaryl scaffolds in drug discovery. Distinguished by its electron-rich 2,5-dimethoxy substitution pattern, this reagent serves as a primary building block for introducing the pharmacophoric 2,5-dimethoxyphenyl moiety—a structural motif prevalent in selective serotonin receptor ligands (5-HT2A/2C agonists) and emerging anticancer isoquinoline derivatives. This guide analyzes its physicochemical profile, optimized Suzuki-Miyaura coupling protocols, and handling requirements to mitigate protodeboronation.

Physicochemical Profile

The following data consolidates verified chemical constants and physical properties essential for experimental design.

| Property | Value |

| Chemical Name | 2,5-Dimethoxyphenylboronic acid |

| CAS Number | 107099-99-0 |

| Molecular Formula | C₈H₁₁BO₄ |

| Molecular Weight | 181.98 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 95–98 °C (Lit.) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water |

| pKa | ~8.5 (Boronic acid ionization) |

| Storage | 2–8°C (Refrigerate); Hygroscopic |

| InChI Key | QOZLFNQLIKOGDR-UHFFFAOYSA-N |

Synthetic Utility & Mechanism[1][2][3]

The "Ortho-Effect" and Electronic Influence

The 2,5-dimethoxy substitution pattern imparts unique electronic properties to the boronic acid. The methoxy groups are strong electron-donating groups (EDGs).

-

Electronic Activation: The increased electron density on the aromatic ring makes the carbon-boron bond more nucleophilic, potentially accelerating the transmetallation step in cross-coupling reactions compared to electron-deficient arylboronic acids.

-

Protodeboronation Risk: This same electron richness increases susceptibility to protodeboronation (hydrolytic cleavage of the C-B bond), particularly under acidic conditions or high temperatures. The ipso-carbon is activated for protonation.

Synthesis Workflow

The industrial preparation typically proceeds via halogen-lithium exchange of 1-bromo-2,5-dimethoxybenzene, followed by electrophilic trapping with a trialkyl borate.

Figure 1: Synthetic pathway from the commercially available bromide precursor.

Applications in Drug Discovery

Case Study: Serotonin 5-HT2A Receptor Agonists

The 2,5-dimethoxyphenyl moiety is a "privileged structure" in neuroscience. It forms the core of the 2C-x and DOx classes of phenethylamines, which are potent partial agonists of the 5-HT2A receptor.

-

Role of Boronic Acid: In modern medicinal chemistry, 2,5-dimethoxyphenylboronic acid is coupled with halogenated heterocycles (e.g., chloropyridines, bromopyrimidines) to create biaryl analogues that retain receptor affinity but improve metabolic stability or selectivity compared to the classic phenethylamine chain.

-

Mechanism of Action: The 2- and 5-methoxy groups participate in hydrogen bonding and hydrophobic interactions within the receptor binding pocket, critical for stabilizing the active conformation of the G-protein coupled receptor (GPCR).

Suzuki-Miyaura Coupling Protocol

Due to the electron-rich nature of the boronic acid, standard Suzuki conditions are generally effective, but base selection is critical to prevent deboronation.

Optimized Protocol (Self-Validating):

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

2,5-Dimethoxyphenylboronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) — Chosen for stability and resistance to oxidation.

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered partners).

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

-

-

Procedure:

-

Degas solvents thoroughly with nitrogen/argon (Oxygen inhibits the Pd(0) cycle).

-

Combine reagents in a sealed vial.

-

Heat to 80–90°C for 4–12 hours.

-

Validation: Monitor by TLC/LCMS. The boronic acid (Rt ~low) should disappear as the biaryl product (Rt ~high) forms.

-

Note: If protodeboronation (formation of 1,3-dimethoxybenzene) is observed, switch to anhydrous conditions using K₃PO₄ in Toluene/DMF.

-

Figure 2: Catalytic cycle highlighting the entry point of the boronic acid.

Handling, Stability & Safety

Stability Concerns

-

Anhydride Formation: Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is reversible; the presence of water/base during the reaction hydrolyzes the anhydride back to the active monomeric acid.

-

Air Sensitivity: Relatively stable to air in solid form, but solutions can oxidize over time.

-

Protodeboronation: Avoid strong acids.[1] The 2,5-dimethoxybenzene byproduct is a common impurity if the reaction temperature is too high (>100°C) in aqueous media.

Safety (SDS Highlights)

-

Signal Word: Warning.

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734342: 2,5-Dimethoxyphenylboronic acid. Retrieved from [Link]

-

Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

An In-depth Technical Guide to the pKa and Acidity of 2,5-Dimethoxyphenylboronic Acid

This guide provides a detailed exploration of the acidity and corresponding pKa values of 2,5-Dimethoxyphenylboronic acid, a versatile reagent in contemporary organic synthesis and medicinal chemistry.[1][2][3][4][5] Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical experimental insights, elucidating the factors that govern the compound's reactivity and behavior in solution.

The Fundamental Importance of pKa in Boronic Acid Chemistry

Arylboronic acids are indispensable tools, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][6] Beyond synthesis, their unique ability to form reversible covalent complexes with diols makes them critical for applications in chemical sensing, drug delivery, and as enzyme inhibitors.[7][8] The acidity of a boronic acid, quantified by its pKa value, is a paramount physicochemical property. It dictates the compound's aqueous solubility, its nucleophilicity in key catalytic cycles, and the pH-dependent equilibrium of its interactions with biological molecules.[9][10] An accurate understanding of the pKa of 2,5-Dimethoxyphenylboronic acid is therefore essential for optimizing reaction conditions and designing novel molecular systems.

The Nature of Boronic Acid Acidity: A Lewis Acid Perspective

Unlike carboxylic acids, which are Brønsted acids that donate a proton, arylboronic acids function as Lewis acids.[9][11] Their acidity in aqueous media is not due to the direct ionization of a B-OH proton. Instead, the electron-deficient, sp²-hybridized boron atom accepts a hydroxide ion (OH⁻) from water to form a more stable, sp³-hybridized tetrahedral boronate anion, [R-B(OH)₃]⁻.[7][12]

This equilibrium defines the compound's pKa, which is the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal.

R-B(OH)₂ + 2 H₂O ⇌ [R-B(OH)₃]⁻ + H₃O⁺

The stability of the resulting boronate anion is the primary determinant of the boronic acid's strength. Factors that stabilize this anion, such as electron-withdrawing substituents on the aryl ring, will lower the pKa, making the boronic acid more acidic.[13][14]

Caption: Equilibrium of boronic acid and its conjugate boronate base.

pKa of 2,5-Dimethoxyphenylboronic Acid: An Analysis of Substituent Effects

While specific, peer-reviewed experimental pKa values for 2,5-Dimethoxyphenylboronic acid are not extensively documented, we can derive a reliable estimate by analyzing the electronic effects of its substituents in comparison to known analogs.

| Compound | pKa Value (in water) | Reference |

| Phenylboronic acid | ~8.83 | [6] |

| 4-Methoxyphenylboronic acid | ~9.25 | [15] |

| Boric Acid | ~9.24 | [16][17] |

The acidity of a substituted phenylboronic acid is strongly modulated by the electronic properties of the groups on the phenyl ring, a relationship often described by the Hammett equation.[13][18][19]

-

Electronic Influence of Methoxy Groups : The 2,5-Dimethoxyphenylboronic acid structure features two methoxy (-OCH₃) groups. A methoxy group exerts two opposing electronic effects:

-

Inductive Effect (-I) : As oxygen is more electronegative than carbon, it withdraws electron density through the sigma bond, which tends to increase acidity (lower pKa).

-

Resonance Effect (+R) : The oxygen's lone pairs can donate electron density into the aromatic π-system. This effect is generally dominant for alkoxy groups and increases the electron density on the ring.

-

-

Impact on Lewis Acidity : The net effect of the two methoxy groups is electron donation into the phenyl ring. This increased electron density is relayed to the boron atom, making it less electron-deficient (less electrophilic). A less electrophilic boron center has a reduced affinity for the incoming hydroxide ion, which destabilizes the resulting tetrahedral boronate anion. Consequently, the equilibrium shifts to the left, resulting in a weaker acid and a higher pKa value compared to unsubstituted phenylboronic acid.

-

Positional Effects :

-

The methoxy group at the 2-position (ortho) can introduce steric effects that may hinder solvation or the approach of the hydroxide ion. It can also potentially form an intramolecular hydrogen bond, which can influence the acidity.[18]

-

The methoxy group at the 5-position (meta to the boronic acid) primarily exerts its inductive effect.

-

Given that electron-donating groups increase the pKa, and 4-methoxyphenylboronic acid has a pKa of ~9.25, it is projected that the pKa of 2,5-Dimethoxyphenylboronic acid is likely in the range of 9.2 to 9.6 . This renders it a weaker acid than phenylboronic acid.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa determination.[16][17][20] However, the titration of weak acids like boronic acids can yield an indistinct inflection point at the equivalence point. To overcome this, the titration is typically performed in the presence of a polyol, such as D-mannitol. Mannitol reversibly forms a stable boronate ester complex, which is a significantly stronger acid and provides a sharp, easily detectable titration endpoint.[8][16]

Principle of Self-Validation

This protocol is self-validating. The procedure begins with the standardization of the titrant against a primary standard (KHP), ensuring its accuracy. The pH meter is calibrated with at least three certified buffer standards spanning the expected pKa range. Replicate titrations must yield pKa values within a narrow, pre-defined margin of error (e.g., ± 0.05 pH units) to be considered valid.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Titrant (0.1 M NaOH): Prepare a carbonate-free 0.1 M NaOH solution by diluting a concentrated stock. Standardize this solution by titrating against a known mass of dried primary standard potassium hydrogen phthalate (KHP).

-

Analyte Solution: Accurately weigh approximately 0.5 mmol of 2,5-Dimethoxyphenylboronic acid and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. Gentle heating or the use of a co-solvent like methanol may be necessary for sparingly soluble compounds, though this will yield an apparent pKa specific to that solvent system.[20]

-

Mannitol Solution: Prepare a saturated solution of D-mannitol in CO₂-free deionized water (~200 g/L).[16]

-

-

Instrumentation & Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).

-

Use a calibrated 10 mL or 25 mL burette for dispensing the NaOH titrant.

-

Employ a magnetic stirrer to ensure the solution remains homogeneous throughout the titration.

-

-

Titration Procedure:

-

Pipette a precise volume (e.g., 25.00 mL) of the analyte solution into a beaker.

-

Add a sufficient volume of the saturated mannitol solution to achieve a significant molar excess (e.g., 10 mL).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring at a moderate, constant speed.

-

Record the initial pH of the solution.

-

Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording both the total volume of titrant added and the corresponding pH.

-

Decrease the increment size significantly (e.g., to 0.05 mL or dropwise) as you approach the equivalence point, which will be indicated by a rapid change in pH.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis & pKa Calculation:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found precisely by calculating the first derivative of the titration curve (ΔpH/ΔV).

-

The volume of titrant corresponding to the half-equivalence point is V½ = Veq / 2.

-

The pKa of the boronic acid-mannitol complex is equal to the pH of the solution at this half-equivalence point (pH at V½).

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2,5-Dimethoxyphenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 3. 2,5-二甲氧基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,5-Dimethoxyphenylboronic Acid | 107099-99-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. 2,5-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. metrohm.com [metrohm.com]

- 17. asdlib.org [asdlib.org]

- 18. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Electronic Properties of Dimethoxy-Substituted Phenylboronic Acids: A Technical Guide

The following technical guide details the electronic properties, reactivity profiles, and experimental characterization of dimethoxy-substituted phenylboronic acids.

Executive Summary

Dimethoxy-substituted phenylboronic acids (DMPBAs) represent a distinct class of organoboron compounds where the positioning of the methoxy (-OCH₃) substituents dictates the Lewis acidity, lipophilicity, and reactivity. Unlike the parent phenylboronic acid (PBA), DMPBAs exhibit a "push-pull" electronic landscape defined by the competition between the inductive electron-withdrawing nature of the oxygen atom (

For researchers in drug discovery and crystal engineering, understanding these isomers is critical. The 2,6-dimethoxy isomer offers unique steric protection used to stabilize boronic acids against deboronation, while the 3,5-dimethoxy isomer provides enhanced acidity suitable for carbohydrate sensing at physiological pH.

Electronic Architecture & Lewis Acidity

The core utility of boronic acids lies in their ability to reversibly convert from a neutral trigonal planar (

Hammett Substituent Effects

The acidity of DMPBAs can be rationalized using Hammett

-

Para-methoxy (

): Strong resonance donation into the ring stabilizes the empty p-orbital of the neutral boron, making it less Lewis acidic (higher -

Meta-methoxy (

): Resonance is decoupled from the reaction center. The inductive withdrawing effect dominates, making the boron more electron-deficient and more acidic (lower

Isomer-Specific Analysis

| Isomer | Electronic Effect | Predicted | Lewis Acidity | Application |

| Phenylboronic Acid (Ref) | N/A | 0 (Ref | Moderate | Standard Coupling |

| 3,5-Dimethoxy | Additive Inductive Withdrawing ( | High | Carbohydrate Sensing (Neutral pH) | |

| 3,4-Dimethoxy | Opposing ( | Moderate-Low | OLED Materials | |

| 2,4-Dimethoxy | Ortho-Steric + Para-Resonance | Low | Suzuki Coupling (Electron Rich) | |

| 2,6-Dimethoxy | "W-Effect" & Steric Bulk | Very Low | Polymorph Control, Stable Reagents |

Note: The 2,6-isomer exhibits the "W-effect" where the lone pairs of the methoxy oxygens can interact through space or electrostatically, but the primary driver for its high

is steric hindrance preventing the formation of the tetrahedral boronate anion.

Chemical Reactivity: Suzuki-Miyaura Coupling[1][2]

In palladium-catalyzed cross-coupling, the electronic density of the boronic acid influences the transmetalation step.

Mechanistic Bottlenecks

-

Electron-Rich Boronates (e.g., 2,4-DMPBA): The increased electron density on the boron atom generally facilitates transmetalation, making these excellent nucleophiles unless sterics interfere.

-

Sterically Hindered Boronates (e.g., 2,6-DMPBA): The two ortho-methoxy groups create a "steric wall." While electronically rich, the steric bulk significantly retards the approach of the Palladium(II) complex. Successful coupling of 2,6-DMPBA often requires:

-

High temperatures (>100°C).

-

Specialized Ligands: Buchwald phosphines (e.g., SPhos, XPhos) that create a flexible pocket to accommodate the steric bulk.

-

Visualization of Reactivity Logic

Caption: Impact of methoxy positioning on the transmetalation efficiency in Suzuki-Miyaura coupling.

Molecular Recognition: Carbohydrate Sensing

Dimethoxy-substituted PBAs are pivotal in designing sensors for 1,2- and 1,3-diols (sugars). The binding affinity is pH-dependent and correlates with the Lewis acidity.

The Binding Mechanism

Boronic acids bind reversibly to diols to form cyclic boronate esters.

-

Key Insight: Boronic acids with lower

(like 3,5-dimethoxy) exist in the reactive tetrahedral form at lower pH, allowing for effective glucose/fructose sensing at physiological pH (7.4). -

Fluorescence Reporting: DMPBAs are non-fluorescent. To monitor binding, they are paired with Alizarin Red S (ARS) . ARS is weakly fluorescent alone but becomes highly fluorescent when bound to the boronic acid. The addition of a sugar displaces the ARS, causing a decrease in fluorescence ("Turn-off" sensor).

ARS Competitive Assay Workflow

Caption: Fluorescence "Turn-off" mechanism using Alizarin Red S (ARS) to determine binding constants.

Experimental Protocols

Determination of (Spectrophotometric Titration)

Why this method? Potentiometric titration is often inaccurate for low-solubility arylboronic acids. UV-Vis spectrophotometry leverages the change in absorbance between the neutral (

Protocol:

-

Preparation: Prepare a

stock solution of the specific DMPBA in water (containing <1% DMSO for solubility). -

Buffer Setup: Prepare a series of buffers ranging from pH 4.0 to 12.0 (Phosphate/Citrate/Carbonate system) maintaining constant ionic strength (

NaCl). -

Measurement: Record the UV absorbance spectrum (200–400 nm) for the DMPBA in each buffer.

-

Analysis: Identify the

that changes most significantly (typically ~260-280 nm). Plot Absorbance vs. pH. -

Calculation: Fit the data to the Henderson-Hasselbalch equation:

Where

Determination of Binding Constants ( ) via ARS Assay

Why this method? It provides a rapid, optical readout of binding affinity without requiring NMR.

Protocol:

-

ARS Complex Formation: Mix DMPBA (

) and Alizarin Red S ( -

Titration: Titrate the solution with increasing concentrations of the target diol (e.g., D-Fructose, 0 to 50 mM).

-

Observation: Monitor the decrease in fluorescence intensity (Excitation: 460 nm, Emission: ~570 nm).

-

Calculation: Use the Benesi-Hildebrand method or a non-linear least squares fit to determine the association constant (

) for the sugar, accounting for the competitive displacement of ARS.

References

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Chemical Reviews.[1]

-

Yan, J., et al. (2005). Chemosensors for Mono- and Oligosaccharides Based on Boronic Acid-Substituted Xanthenes. Tetrahedron.[2]

-

Hansen, J. H., et al. (2009). Hammett Correlations in the pKa of Arylboronic Acids.[3] Journal of Organic Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1]

-

Springsteen, G., & Wang, B. (2002). A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron.[2]

Sources

The Nucleophilicity Paradox: Mastering Electron-Rich Arylboronic Acids

Topic: Reactivity profile of electron-rich arylboronic acids Content Type: In-depth technical guide.

A Technical Guide for Synthetic Methodologies & Process Optimization

Executive Summary: The Reactivity/Stability Trade-off

Electron-rich arylboronic acids (e.g., 2,6-dimethoxyphenylboronic acid, 2-heteroarylboronic acids) present a fundamental paradox in cross-coupling chemistry. Their high nucleophilicity should theoretically accelerate the transmetallation step in the Suzuki-Miyaura catalytic cycle. However, this same electronic richness renders the C–B bond exceptionally labile to hydrolytic cleavage (protodeboronation) under the basic conditions required to activate the boron species.

This guide analyzes the kinetic profiles of these unstable reagents and provides evidence-based protocols to mitigate decomposition, focusing on Slow-Release Strategies (MIDA) and Precatalyst Architecture (Buchwald G3/G4) .

Mechanistic Deep Dive: The Protodeboronation Trap

To optimize reaction conditions, one must first understand the decomposition pathway. Unlike electron-poor boronic acids which are generally stable, electron-rich variants undergo rapid base-catalyzed protodeboronation .

The Kinetic Pathway

The mechanism, elucidated by Lloyd-Jones and Buchwald, does not typically proceed through a simple acid-catalyzed pathway in Suzuki conditions. Instead, it involves the formation of the boronate "ate" complex, followed by ipso-protonation.

-

Speciation: The boronic acid (

) reacts with base ( -

Ipso-Protonation: The electron-donating groups (EDGs) increase the electron density at the ipso-carbon (the carbon attached to boron).

-

C-B Cleavage: A water molecule protonates the ipso-carbon, leading to the expulsion of boric acid and the formation of the arene (

).

Key Insight: The rate of protodeboronation is pH-dependent.[1][2] As pH increases, the concentration of the reactive boronate anion increases. However, at very high pH, the activity of water (the proton source) may decrease, creating a complex pH-rate profile.

Visualization: The Decomposition Cascade

Figure 1: The base-mediated protodeboronation pathway.[3] Electron-donating groups stabilize the Transition State, accelerating decomposition.

Strategic Solutions: Engineering Stability

The "Slow-Release" Strategy (MIDA Boronates)

The most robust solution for highly unstable substrates is the use of N-methyliminodiacetic acid (MIDA) boronates.

-

The Concept: MIDA boronates are coordinatively saturated (sp3 hybridized boron), rendering them unreactive toward transmetallation and immune to rapid protodeboronation.

-

The Mechanism: Under mild aqueous basic conditions (e.g., K3PO4), the MIDA backbone hydrolyzes slowly. This releases the active boronic acid in situ at a rate that matches or is slower than the transmetallation rate (

). -

Result: The concentration of free boronic acid remains low, minimizing the statistical probability of protodeboronation while maintaining enough active species for the catalyst.

Ligand Selection: The Buchwald Series

When using free boronic acids, the catalyst must be fast enough to consume the boronate before it decomposes.

-

SPhos: Excellent for sterically hindered, electron-rich systems.[4][5]

-

XPhos: Superior for heteroaryl chlorides and general electron-rich couplings.

-

Precatalysts (G3/G4): Use Pd-G3 or G4 precatalysts to ensure rapid generation of the active

species, avoiding the induction period associated with

Comparative Data: Ligand Performance

The following table summarizes the efficiency of different systems for the coupling of 2,6-dimethoxyphenylboronic acid (highly unstable) with aryl chlorides.

| Ligand System | Catalyst Source | Base / Solvent | Yield (%) | Notes |

| PPh3 | Pd(PPh3)4 | Na2CO3 / DME:H2O | < 10% | Rapid protodeboronation dominates. |

| SPhos | Pd(OAc)2 | K3PO4 / Tol:H2O | 85-92% | Fast transmetallation outcompetes decomposition. |

| XPhos | XPhos Pd G3 | K3PO4 / THF:H2O | 95-98% | Best for heteroaryl/electron-rich combinations. |

| MIDA | Pd(OAc)2 / SPhos | K3PO4 / Dioxane:H2O | > 95% | "Slow release" prevents decomposition entirely. |

Experimental Protocols

Protocol A: The "Slow-Release" MIDA Coupling

Recommended for: Extremely unstable substrates (e.g., 2-pyridyl, 2,6-alkoxy).

Reagents:

-

MIDA Boronate (1.2 – 1.5 equiv)[4]

-

Catalyst: XPhos Pd G3 (2-5 mol%) or Pd(OAc)2/SPhos (1:2 ratio)

-

Base: K3PO4 (anhydrous, 7.5 equiv)

-

Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step:

-

Setup: Charge a reaction vial with the MIDA boronate, Aryl Chloride, and Catalyst.

-

Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Prep: Degas the Dioxane/Water mixture separately (sparge with Ar for 15 mins).

-

Addition: Add the solvent mixture via syringe, followed by the solid K3PO4 (briefly opening under Ar flow) or add base as an aqueous solution if solubility permits (solid preferred for slow release).

-

Reaction: Heat to 60°C . Note: Higher temperatures (100°C) increase hydrolysis rate; 60°C is the "sweet spot" for controlled release.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the MIDA ester and the formation of product. If protodeboronation is observed, lower the temperature to 45°C to slow the hydrolysis.

Protocol B: Rapid Coupling of Free Boronic Acids

Recommended for: Moderately unstable substrates where MIDA synthesis is not feasible.

Reagents:

-

Boronic Acid (1.5 – 2.0 equiv) Use excess to account for decomposition.

-

Catalyst: XPhos Pd G4 (1-3 mol%)

-

Base: K3PO4 (0.5 M aqueous solution)

-

Solvent: THF or Toluene

Step-by-Step:

-

Premix: Dissolve the Aryl Chloride and Catalyst in THF under Argon.

-

Activation: Add the aqueous K3PO4 base.

-

Rapid Injection: Heat the mixture to 60°C. Once at temperature, inject the Boronic Acid (dissolved in a minimum amount of THF) slowly over 30 minutes using a syringe pump, or add in 3 portions over 1 hour.

-

Rationale: Keeping the instantaneous concentration of boronic acid low mimics the MIDA effect.

-

Decision Logic for Optimization

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate stability.

References

-

Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017 , 139, 13156–13165. Link

-

MIDA Boronates (Slow Release): Knapp, D. M.; Gillis, E. P.; Burke, M. D.[4][6] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009 , 131, 6961–6963.[6] Link[6]

-

Buchwald Precatalysts (XPhos/SPhos): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008 , 41, 1461–1473. Link

-

Mechanistic Studies on MIDA Hydrolysis: Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N. T.; Lloyd-Jones, G. C.; Burke, M. D.; Cheong, P. H.-Y.[7] "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature Chemistry, 2016 , 8, 1067–1075. Link

Sources

- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 2,5-Dimethoxyphenylboronic Acid in OLED Material Synthesis

Abstract

This technical guide details the strategic application of 2,5-Dimethoxyphenylboronic acid (CAS: 107099-99-0) as a critical building block in the synthesis of organic light-emitting diode (OLED) materials. Unlike its symmetric 3,5- or 2,6-analogs, the 2,5-substitution pattern offers a unique combination of electronic donation (via methoxy groups) and steric twisting (via ortho-substitution). This guide provides a validated protocol for Suzuki-Miyaura cross-coupling, addresses the specific challenge of protodeboronation common to electron-rich boronic acids, and outlines purification standards required for device-grade performance.

Part 1: Chemical Rationale & Material Design

The "2,5-Effect" in Molecular Engineering

In OLED material design, the choice of substitution pattern dictates the solid-state packing and electronic energy levels (HOMO/LUMO). 2,5-Dimethoxyphenylboronic acid is utilized to introduce a 2,5-dimethoxyphenyl (2,5-DMP) moiety.

| Feature | Mechanism | Impact on OLED Device |

| Electronic Effect | Strong Electron Donating Groups (EDG) ( | Raises HOMO level; ideal for Hole Transport Materials (HTM) or P-type Hosts. |

| Steric Effect | Ortho-methoxy group (Pos. 2) creates a dihedral twist ( | Disrupts |

| Solubility | Asymmetric methoxy chains. | Increases solubility in organic solvents (Chlorobenzene, Toluene), enabling Solution-Processed OLEDs . |

| Packing | Disrupted symmetry. | Prevents |

Strategic Application: TADF and Phosphorescent Hosts

The 2,5-DMP moiety is frequently coupled with electron-deficient cores (e.g., Triazine, Pyrimidine) to create Donor-Acceptor (D-A) systems. The steric twist induced by the 2-position methoxy group decouples the donor and acceptor, minimizing the singlet-triplet energy gap (

Part 2: Critical Reaction Mechanism (Suzuki-Miyaura)

The primary route to incorporate 2,5-DMPBA is Palladium-catalyzed Suzuki-Miyaura coupling. However, this specific boronic acid presents two challenges:

-

Steric Hindrance: The ortho-methoxy group slows the transmetalation step.

-

Protodeboronation: Electron-rich boronic acids are prone to hydrolytic C-B bond cleavage under basic conditions, leading to the formation of 1,3-dimethoxybenzene (byproduct) rather than the coupled product.

Optimized Catalytic Cycle

To mitigate these issues, we utilize a catalyst system with bulky, electron-rich phosphine ligands (e.g., S-Phos or X-Phos ) which accelerate oxidative addition and facilitate transmetalation in sterically congested systems.

Figure 1: Catalytic cycle highlighting the Transmetalation step as the critical control point for sterically hindered 2,5-DMPBA couplings.

Part 3: Experimental Protocol

Synthesis of 9-(2,5-dimethoxyphenyl)-9H-carbazole (Model Reaction)

This protocol describes the coupling of 2,5-DMPBA with 9-bromo-carbazole (or similar halogenated cores).

Reagents:

-

Aryl Halide: 1.0 eq (e.g., 3-Bromocarbazole)

-

Boronic Acid: 2,5-Dimethoxyphenylboronic acid (1.2 - 1.5 eq)

-

Catalyst:

(1-2 mol%) -

Ligand: S-Phos (2-4 mol%) (Ratio Pd:Ligand 1:2)

-

Base:

(3.0 eq) (Preferred over Carbonates to reduce protodeboronation) -

Solvent: Toluene/1,4-Dioxane (4:1) +

(minimal, 10:1 organic:aq ratio)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser. Cycle Argon/Vacuum 3 times. Note: Oxygen exclusion is vital for electron-rich phosphines.

-

Solvent Degassing: Sparge Toluene and Dioxane with Argon for 30 minutes prior to use.

-

Loading: Under Argon counter-flow, add the Aryl Halide, 2,5-DMPBA,

, -

Reaction: Add degassed solvents. Heat to 100°C (oil bath) for 12–18 hours.

-

Process Check: Monitor via TLC (eluent: Hexane/DCM). Look for the disappearance of the bromide. The boronic acid spot may streak; this is normal.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with DCM.

-

Extraction: Wash the filtrate with Brine (

). Dry organic layer over -

Purification (Crude): Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: Hexane

Hexane:DCM (80:20). -

Target Purity: >98% by HPLC.

-

Purification for Device Grade (Sublimation)

For OLEDs, chemical purity (>99.5%) is insufficient; isotopic and trace metal purity is required.

-

Recrystallization: Dissolve the chromatographed product in minimal boiling Toluene/Ethanol. Cool slowly to 4°C to grow crystals.

-

Vacuum Sublimation: Place crystals in a thermal sublimation train.

-

Pressure:

-

Temperature: Determine via TGA (typically 200–300°C depending on MW).

-

Collect the middle zone (purest fraction).

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Protodeboronation of 2,5-DMPBA. | Switch base to anhydrous |

| Homocoupling | Oxidation of Boronic Acid. | Ensure rigorous degassing. Check Argon quality. |

| Incomplete Conversion | Steric hindrance at catalyst center. | Switch ligand to S-Phos or X-Phos (Buchwald Ligands) which form a reactive monoligated Pd species. |

| Dark Film in Device | Pd residue or Halogen impurities. | Add a scavenger resin (e.g., Thiol-silica) step before crystallization. Ensure sublimation is performed. |

Part 5: Workflow Visualization

Figure 2: Complete workflow from raw material synthesis to device-ready sublimation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Tang, W., et al. (2014).[1] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1][2] Organic Chemistry Frontiers, 1, 225-229. (Demonstrates the necessity of specific ligands for ortho-substituted boronic acids). Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles and Mechanistic Insights. Journal of the American Chemical Society, 138(29), 9145–9157. (Critical mechanistic insight into the instability of electron-rich boronic acids). Link

-

Im, Y., et al. (2017). Molecular Design Strategy of Host Materials for Highly Efficient Blue Phosphorescent OLEDs. Chemistry of Materials, 29(3), 897–916. (Contextualizes the use of sterically twisted hosts for triplet energy management). Link

Sources

Application Note: Chan-Lam Coupling Protocols using 2,5-Dimethoxyphenylboronic Acid

Introduction & Strategic Analysis

The Chan-Lam-Evans coupling (Chan-Lam coupling) allows for the formation of C–N and C–O bonds via the copper-catalyzed oxidative cross-coupling of aryl boronic acids with nucleophiles (amines, phenols, anilines, heterocycles).[1] Unlike Buchwald-Hartwig aminations, this protocol operates under mild conditions (often room temperature, open to air) and tolerates various functional groups.[2][3]

Specific Challenge: 2,5-Dimethoxyphenylboronic Acid Using 2,5-dimethoxyphenylboronic acid introduces distinct mechanistic challenges compared to simple phenylboronic acid:

-

Electronic Activation (High Reactivity/Instability): The two methoxy groups (electron-donating groups, EDGs) significantly increase the electron density of the aryl ring. While this facilitates transmetallation, it simultaneously makes the C–B bond highly susceptible to protodeboronation (hydrolysis of the C–B bond to C–H), which is the primary failure mode for this substrate.

-

Steric Hindrance (Ortho-Effect): The ortho-methoxy group at the 2-position creates steric bulk around the boron center, potentially retarding the initial coordination to the copper catalyst. However, it may also act as a directing group, stabilizing specific Cu-intermediates via hemi-labile chelation.

This guide provides optimized protocols designed to mitigate protodeboronation while overcoming steric barriers to achieve high yields.

Mechanistic Insight & Catalytic Cycle

Understanding the copper cycle is vital for troubleshooting. The reaction is oxidative, meaning the active Cu(II) species must be regenerated from Cu(I) using an oxidant (typically atmospheric oxygen).[2][4][5]

Key Mechanistic Steps for 2,5-Dimethoxyphenyl Substrates:

-

Ligand Exchange: The nucleophile (amine/phenol) coordinates to Cu(II).

-

Transmetallation: The rate-limiting step for hindered substrates. The boronic acid transfers the 2,5-dimethoxyphenyl group to Copper. Critical Note: The electron-rich nature of the ring accelerates this, but competitive protodeboronation is faster in the presence of water.

-

Reductive Elimination: Formation of the C–N/C–O bond and release of Cu(I).[1][4]

Visualization: Chan-Lam Catalytic Cycle

Caption: Catalytic cycle emphasizing the critical transmetallation step where 2,5-dimethoxyphenylboronic acid is most vulnerable to protodeboronation.

Experimental Protocols

Protocol A: N-Arylation of Anilines & Amines

Application: Coupling 2,5-dimethoxyphenylboronic acid with primary/secondary amines or anilines. Rationale: Dichloromethane (DCM) is used to maintain solubility of the organic intermediates. Molecular sieves are mandatory for this substrate to prevent protodeboronation.

Reagents:

-

Substrate: Amine (1.0 equiv)

-

Reagent: 2,5-Dimethoxyphenylboronic acid (2.0 equiv) [Excess required due to instability]

-

Catalyst: Cu(OAc)₂ (anhydrous) (1.0 equiv) [Stoichiometric copper is often preferred for hindered substrates to boost kinetics, though 20 mol% can work for simple amines]

-

Base: Pyridine (2.0 equiv) or Et₃N (2.0 equiv)

-

Solvent: Anhydrous DCM (0.1 M concentration)

-

Additive: 4Å Molecular Sieves (powdered, activated)

Step-by-Step Workflow:

-

Preparation: Flame-dry a reaction flask and cool under dry air/argon. Add activated 4Å molecular sieves.

-

Charging: Add Cu(OAc)₂ (1.0 equiv) and 2,5-dimethoxyphenylboronic acid (2.0 equiv).

-

Solvation: Add anhydrous DCM. Stir for 5 minutes to disperse the slurry.

-

Activation: Add the amine (1.0 equiv) followed by Pyridine (2.0 equiv).

-

Reaction: Attach a drying tube (CaCl₂) or leave open to air (if humidity is low). Stir vigorously at Room Temperature (25°C) for 16–24 hours.

-

Note: The mixture will turn from blue/green to a dark slurry.

-

-

Monitoring: Check TLC. If starting amine persists after 24h, add fresh boronic acid (0.5 equiv) and stir for another 12h.

-

Workup: Filter through a Celite pad to remove copper salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol B: O-Arylation of Phenols

Application: Synthesis of diaryl ethers.[6] Rationale: Phenols are less nucleophilic than amines. We use a stronger base system and often require mild heating.

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)[4]

-

Reagent: 2,5-Dimethoxyphenylboronic acid (2.0 equiv)

-

Catalyst: Cu(OAc)₂ (1.0 equiv)

-

Base: Pyridine (5.0 equiv) [Excess base acts as ligand]

-

Solvent: DCM or 1,4-Dioxane

-

Additive: 4Å Molecular Sieves

Procedure:

-

Combine phenol, boronic acid, Cu(OAc)₂, and molecular sieves in a vial.

-

Add solvent (DCM) and Pyridine.

-

Stir open to the atmosphere.[4]

-

Optimization: If conversion is low after 6 hours, heat to 40°C (refluxing DCM) or switch solvent to Dioxane and heat to 60°C.

-

Warning: Heating increases the rate of protodeboronation. Ensure conditions are strictly anhydrous.

-

Protocol C: N-Arylation of Azoles (Imidazoles/Pyrazoles)

Application: Drug discovery scaffolds. Rationale: Methanol (MeOH) is often the best solvent for azoles despite the risk of protodeboronation, as it facilitates the solubility of the copper-azole complex.

Reagents:

-

Substrate: Imidazole/Pyrazole (1.0 equiv)

-

Reagent: 2,5-Dimethoxyphenylboronic acid (1.5 equiv)

-

Catalyst: Cu(OAc)₂ (5–10 mol% catalytic loading is often sufficient here, unlike Protocol A)

-

Solvent: MeOH (0.1 M)

-

Oxidant: Open air (balloon of O₂ recommended for faster rates)

Procedure:

-

Dissolve the azole and Cu(OAc)₂ in MeOH. Stir for 10 mins (solution turns blue).

-

Add the boronic acid.

-

Stir vigorously open to air.[4]

-

Note: Because MeOH is protic, protodeboronation is a major competitor. If yields are low, switch to Protocol A (DCM/Sieves).

Troubleshooting & Optimization Guide

The table below summarizes common failure modes when using electron-rich, ortho-substituted boronic acids.

| Observation | Diagnosis | Corrective Action |

| Low Yield (<30%) | Protodeboronation of 2,5-dimethoxyphenylboronic acid. | 1. Add 4Å Molecular Sieves.2. Increase boronic acid equivalents (up to 3.0).3. Switch to anhydrous DCM. |

| Recovery of SM | Catalyst poisoning or failed transmetallation (Sterics). | 1. Use stoichiometric Cu(OAc)₂.2. Switch base to Et₃N or TMEDA.3.[7][8] Gently heat to 35–40°C. |

| Biaryl Formation | Homocoupling of boronic acid. | 1. Add boronic acid slowly (portion-wise) over 2 hours.2. Reduce O₂ concentration (use air instead of pure O₂). |

| Green/Blue precipitate | Inactive Copper species. | Ensure vigorous stirring. The active species is often soluble; a crash-out indicates ligand stripping. Add more Pyridine. |

Workflow Diagram: Optimization Logic

Caption: Decision tree for troubleshooting low yields in Chan-Lam coupling with 2,5-dimethoxyphenylboronic acid.

Safety & Handling

-

Copper Toxicity: Copper salts are toxic to aquatic life. All aqueous waste must be sequestered and treated as heavy metal waste.

-

Boronic Acid Stability: 2,5-Dimethoxyphenylboronic acid should be stored at 4°C. It may dehydrate to the boroxine (anhydride) upon storage; this does not usually affect the reaction as the boroxine is also active, but stoichiometry calculations should account for it.

-

DCM Hazards: Dichloromethane is a volatile carcinogen. Perform all reactions in a fume hood.

References

-

Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998).[3] "New N- and O-arylations with phenylboronic acids and cupric acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

-

Evans, D. A., Katz, J. L., & West, T. R. (1998).[3] "Synthesis of diaryl ethers through the copper-promoted cross-coupling of phenols with arylboronic acids." Tetrahedron Letters, 39(19), 2937–2940. Link

-

Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

-

Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[8][9][10] Synthesis, 2011(06), 829-856. Link

-

Organic Chemistry Portal. "Chan-Lam Coupling." Link

Sources

- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Chan-Lam Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system [beilstein-journals.org]

- 8. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2,5-Dimethoxyphenylboronic Acid

Subject: Troubleshooting Protodeboronation in Cross-Coupling Reactions Ticket ID: #DMPBA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing protodeboronation , a hydrolytic cleavage of the C–B bond that replaces the boronic acid moiety with a hydrogen atom.[1][2][3][4] In the case of 2,5-dimethoxyphenylboronic acid (2,5-DMPBA) , this yields the byproduct 1,4-dimethoxybenzene .

This substrate is notoriously unstable due to the synergistic electron-donating effects of the methoxy groups at the ortho (2-position) and meta (5-position) relative to the boron. These groups significantly increase the electron density at the ipso-carbon, accelerating protonation under basic conditions.

This guide provides a tiered troubleshooting approach, moving from process optimization to reagent engineering.

Part 1: The Diagnostic Phase (Root Cause Analysis)

Q: Why is my boronic acid decomposing before it couples?

A: The decomposition is driven by the mechanism of base-catalyzed protodeboronation .

Standard Suzuki-Miyaura couplings require a base to activate the boronic acid into a boronate anion (

The Mechanism:

-

Activation: Base attacks the boron center, forming a tetrahedral boronate anion.

-

Destabilization: The ortho-methoxy group donates electron density into the ring, making the ipso-carbon (the C-B bond site) highly nucleophilic.

-

Cleavage: A proton (from H₂O or solvent) attacks the ipso-carbon, cleaving the C-B bond and releasing the arene (1,4-dimethoxybenzene).

Visualizing the Failure Mode:

Caption: Kinetic competition between the desired cross-coupling (dotted green) and the parasitic protodeboronation pathway (solid red).

Part 2: Tier 1 Support – Process Optimization

Q: Can I fix this without changing my reagents?

A: Yes, by altering the reaction environment to favor transmetalation over protonation.

Protocol 1: The Anhydrous Strategy Water is the primary proton source. Eliminating it forces the reaction to rely on the solubility of the inorganic base in organic solvent, which is slow but "safe" for the boronic acid.

| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) | Rationale |

| Solvent | Dioxane/H₂O, DMF/H₂O | Anhydrous THF or Toluene | Removes the proton source ( |

| Base | Na₂CO₃, K₂CO₃ (aq), NaOH | K₃PO₄ (finely ground) or Cs₂CO₃ | Anhydrous bases dissolve slowly, keeping the active boronate concentration low ("slow release"). |

| Temp | 80°C - 100°C | 40°C - 60°C | High heat accelerates deboronation faster than it accelerates coupling for this substrate. |

Protocol 2: The "Flash" Coupling Strategy If you must use water (for solubility), you need a catalyst that works faster than the decomposition rate.

-

Catalyst: Switch to Pd-G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3).

-

Why: These catalysts undergo rapid oxidative addition and transmetalation. SPhos is particularly effective for sterically hindered, electron-rich boronic acids.

Part 3: Tier 2 Support – Reagent Engineering

Q: Optimization failed. What is the definitive solution?

A: If the free boronic acid is too unstable, you must mask the boron atom. The most robust solution for 2,5-dimethoxyphenyl substrates is the MIDA Boronate .

The MIDA Solution (N-Methyliminodiacetic acid)

MIDA boronates are

Experimental Workflow: MIDA Slow-Release Protocol This protocol releases the active boronic acid slowly, ensuring it is consumed by the catalyst immediately upon generation.

-

Reagent: Synthesize or purchase 2,5-dimethoxyphenyl MIDA boronate .

-

Solvent: THF:Water (10:1).

-

Base: K₃PO₄ (3.0 equiv).

-

Temp: 60°C.

-

Mechanism: The water slowly hydrolyzes the MIDA ester. The free boronic acid concentration remains effectively near zero because it reacts with the Pd-catalyst instantly.

Visualizing the Decision Matrix:

Caption: Decision tree for troubleshooting low yields in couplings of electron-rich boronic acids.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use the Pinacol ester (Bpin) instead? A: Proceed with caution. While Bpin esters are generally more stable than free acids, electron-rich Bpin esters (like 2,5-dimethoxy) can still undergo protodeboronation, albeit slower. If you use Bpin, strictly adhere to anhydrous conditions .

Q: Does the halide partner matter? A: Yes. Protodeboronation is a race between coupling and decomposition.

-

Aryl Iodides/Bromides: Faster oxidative addition

Faster coupling -

Aryl Chlorides: Slow oxidative addition allows the boronic acid to sit in the basic solution longer, increasing decomposition. Use Buchwald G3/G4 catalysts if coupling with chlorides.

Q: Why is K₃PO₄ better than K₂CO₃? A: In anhydrous solvents, K₃PO₄ is sparingly soluble. It acts as a heterogeneous base surface, generating the active boronate species in small, controlled amounts. This "heterogeneous slow release" mimics the MIDA effect without the extra synthetic steps.

References

-

Cox, P. A., et al. (2010).[5] "Base-Catalyzed Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society.[5][6]

-

Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5][6]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[7] Journal of the American Chemical Society.[5][6]

-

Cox, P. A., et al. (2016).[5][8] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[5][6]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

Technical Support Center: Recrystallization of 2,5-Dimethoxyphenylboronic Acid

Welcome to the technical support center for the purification of 2,5-Dimethoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this versatile reagent. Here, we move beyond simple protocols to explain the underlying principles that govern successful purification, ensuring you can adapt and troubleshoot your experiments with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the handling and purification of 2,5-Dimethoxyphenylboronic acid.

Q1: What are the most common impurities found in crude 2,5-Dimethoxyphenylboronic acid?

A1: Crude 2,5-Dimethoxyphenylboronic acid can contain several process-related impurities. The most common of these is the corresponding trimeric anhydride, known as a boroxine. This impurity forms through the intermolecular dehydration of three boronic acid molecules and exists in equilibrium with the boronic acid form.[1][2] The presence of water will shift the equilibrium back towards the boronic acid. Other potential impurities can include starting materials from the synthesis, such as 1-bromo-2,5-dimethoxybenzene, or byproducts from side reactions like homocoupling, which results in the formation of a biphenyl species.[3] Arylboronic acids have also been noted as potentially genotoxic impurities, making their removal critical in pharmaceutical applications.[4]

Q2: My 2,5-Dimethoxyphenylboronic acid is an oil and won't solidify. How can I purify it?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with compounds that have relatively low melting points (for 2,5-Dimethoxyphenylboronic acid, this is 95-98 °C).[5][6] This can be triggered by the presence of impurities that depress the melting point. If your compound is an oil, consider trituration with a non-polar solvent like hexane. This can sometimes induce solidification and remove highly non-polar impurities.[7] If the oil persists, placing it in a refrigerator or freezer overnight can sometimes promote solidification.[7]

Q3: Can I use column chromatography to purify 2,5-Dimethoxyphenylboronic acid?

A3: While possible, silica gel chromatography of boronic acids can be challenging. The acidic nature of silica can lead to degradation or strong adsorption of the boronic acid, resulting in streaking and poor recovery.[7] If chromatography is necessary, using neutral alumina or a modified silica gel, such as boric acid-impregnated silica, can yield better results.[8] Reverse-phase chromatography (C18) is another option, though it may require more specialized equipment and solvents.[7]

Q4: What is a boroxine and how does it affect my recrystallization?

A4: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[1][2] The formation of boroxines is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the amount of water in the system.[1][9] In the context of recrystallization, the presence of boroxine can be considered an impurity. However, because it is in equilibrium with the desired boronic acid, its removal is not as straightforward as with other impurities. The key is to use a solvent system that favors the boronic acid form and allows for its selective crystallization. The addition of a small amount of water to the recrystallization solvent can sometimes help to hydrolyze the boroxine back to the boronic acid.[7]

Solvent Selection Guide for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent will dissolve the 2,5-Dimethoxyphenylboronic acid well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble at all temperatures.

Based on the polar nature of the boronic acid functional group and the aromatic backbone with two methoxy groups, a range of polar and non-polar solvents should be considered. Phenylboronic acids, in general, are soluble in most polar organic solvents and poorly soluble in non-polar solvents like hexanes.[10]

Solubility Data for 2,5-Dimethoxyphenylboronic acid:

| Solvent | Polarity Index | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Suitability for Recrystallization |

| Water | 10.2 | 100 | Very Low | Low | Poor as a single solvent, but can be a good anti-solvent. |

| Methanol | 5.1 | 65 | Soluble | Very Soluble | Generally too soluble for good recovery. |

| Ethanol | 4.3 | 78 | Sparingly Soluble | Soluble | A good candidate for single-solvent recrystallization. |

| Isopropanol | 3.9 | 82 | Sparingly Soluble | Soluble | A good candidate for single-solvent recrystallization. |

| Acetone | 5.1 | 56 | Soluble | Very Soluble | Generally too soluble for good recovery. |

| Ethyl Acetate | 4.4 | 77 | Sparingly Soluble | Soluble | A potential candidate for recrystallization. |

| Toluene | 2.4 | 111 | Sparingly Soluble | Soluble | A good candidate, especially in a mixed solvent system. |

| Heptane | 0.1 | 98 | Insoluble | Sparingly Soluble | An excellent anti-solvent for mixed-solvent recrystallization. |

Note: This table is a qualitative guide based on general principles of solubility and available data. Experimental verification is always recommended.

Experimental Protocols

Here are detailed, step-by-step methodologies for the recrystallization of impure 2,5-Dimethoxyphenylboronic acid.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is suitable for moderately impure samples.

-

Dissolution: In an Erlenmeyer flask, add the impure 2,5-Dimethoxyphenylboronic acid. For every 1 gram of crude material, start with 5 mL of ethanol. Add a magnetic stir bar.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (0.5-1 mL at a time) until the solid completely dissolves at the boiling point of the ethanol. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization from Toluene/Heptane

This protocol is particularly effective for removing both polar and non-polar impurities. A patent has reported the use of a heptane/toluene mixture for the purification of 2,5-dimethoxyphenylboronic acid.[11]

-

Dissolution: In an Erlenmeyer flask, dissolve the impure 2,5-Dimethoxyphenylboronic acid in the minimum amount of hot toluene.

-

Addition of Anti-Solvent: While the toluene solution is still hot, slowly add heptane dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

-

Clarification: Add a few drops of hot toluene to redissolve the precipitate and make the solution clear again.

-

Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold toluene/heptane mixture (in the same approximate ratio as the final recrystallization mixture).

-

Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: The compound "oils out" instead of crystallizing.

-

Causality: This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when there is a high concentration of impurities depressing the melting point.[5][6] The dissolved compound comes out of solution as a liquid above its melting point.

-

Solution:

-

Re-heat the solution to dissolve the oil.

-

Add a small amount of additional "good" solvent to lower the saturation point.

-

Allow the solution to cool much more slowly. Insulating the flask can help.

-

If using a mixed-solvent system, add more of the "good" solvent.

-

"Scratching" the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.

-

Issue 2: No crystals form upon cooling.

-

Causality: This is usually due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.

-

Solution:

-

Gently heat the solution to evaporate some of the solvent.

-

Once the volume is reduced, allow the solution to cool again.

-

If crystals still do not form, try adding a "seed crystal" of pure 2,5-Dimethoxyphenylboronic acid to the cooled solution.

-

"Scratching" the inside of the flask can also provide a surface for nucleation.

-

Issue 3: Poor recovery of the purified compound.

-

Causality: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not ice-cold.

-

Solution:

-

Ensure you are using the minimum amount of hot solvent for dissolution.

-

Cool the solution in an ice bath for an extended period (30-60 minutes) to maximize precipitation.

-

Always wash the collected crystals with a minimal amount of ice-cold solvent.

-

Issue 4: The purified crystals are still colored.

-

Causality: Colored impurities may be present that co-crystallize with your product. In the synthesis of related compounds, quinone byproducts can cause coloration.[12]

-

Solution:

-

Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.

-

A second recrystallization may be necessary to achieve a colorless product.

-

Visualizing the Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization of 2,5-Dimethoxyphenylboronic acid.

Caption: Recrystallization workflow for 2,5-Dimethoxyphenylboronic acid.

References

- Butters, M., et al. (2010). Development of a Practical Synthesis of a Potent Indole-Based Glucokinase Activator. Organic Process Research & Development, 14(6), 1341-1350.

-

Informal_Action_8751. (2023). Comment on "HELP: Purifying boronic acids sucks". Reddit. Retrieved from [Link]

- Ishihara, K., et al. (2007). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Journal of Organic Chemistry, 72(23), 8747-8754.

- Kabalka, G. W., & Wu, Z. (2002). The palladium-catalyzed homocoupling of arylboronic acids in aqueous media. Tetrahedron Letters, 43(3), 379-381.

- Snyder, S. A., & Ryba, T. D. (2013). Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. HETEROCYCLES, 87(5), 993.

-

Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

- Taylor, M. S., & Smith, J. M. (2017). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 139(42), 15094-15102.

- Elder, D. P. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1255-1257.

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

-

Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

- Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Tetrahedron Letters, 53(44), 5963-5965.

-

Wikipedia contributors. (2024, January 21). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. mt.com [mt.com]

- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Strategies for the Removal of Unreacted 2,5-Dimethoxyphenylboronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of reaction mixtures containing unreacted 2,5-dimethoxyphenylboronic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflow.

Introduction

2,5-Dimethoxyphenylboronic acid is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] However, its removal from the reaction mixture post-completion can be a significant hurdle. The acidic nature of the boronic acid moiety and its polarity can lead to purification challenges, such as co-elution with the desired product during chromatography or the formation of emulsions during aqueous workups. This guide will equip you with the knowledge to effectively and efficiently remove this unreacted starting material.

Troubleshooting Guide: Selecting the Optimal Removal Strategy

The choice of purification method is critically dependent on the properties of your desired product and the overall composition of the reaction mixture. This decision tree will guide you through a logical selection process.

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why is removing 2,5-dimethoxyphenylboronic acid so challenging?

Aryl boronic acids, including 2,5-dimethoxyphenylboronic acid, possess a unique combination of properties that can complicate their removal. They are weakly acidic and can exhibit both polar and non-polar characteristics. This dual nature can lead to streaking and poor separation during silica gel chromatography, often causing them to co-elute with products of similar polarity.[3]

Q2: I performed a basic aqueous wash, but I'm still seeing the boronic acid in my organic layer. What went wrong?

While a basic wash is often effective, its success depends on several factors. The boronic acid needs to be deprotonated to its more water-soluble boronate salt.[4][5] If the wash was incomplete or the pH of the aqueous layer was not sufficiently high, a significant amount of the boronic acid may remain in the organic phase. It is recommended to use a 1-2 M solution of a strong base like NaOH or KOH and to perform multiple extractions to ensure complete removal.[6]

Q3: Can I use silica gel chromatography to remove the boronic acid?

Yes, but it may not be the most straightforward method. Boronic acids can interact strongly with the acidic silica gel, leading to tailing or even irreversible binding.[3][5] If your product has a significantly different polarity, a well-chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) may provide adequate separation. For more challenging separations, consider using a less polar solvent system to elute your product while retaining the boronic acid on the column.[7]

Q4: What are scavenger resins and how do they work for removing boronic acids?

Scavenger resins are solid-supported reagents designed to react with and bind specific impurities. For boronic acid removal, resins functionalized with diol or diethanolamine (DEAM) groups are particularly effective.[5][8] The crude reaction mixture is stirred with the resin, the boronic acid covalently binds to it, and the resin is then simply filtered off, leaving a cleaner solution of your desired product.[3] This method is advantageous when your product is sensitive to aqueous basic conditions or when liquid-liquid extractions are problematic.

Q5: Are there any other non-chromatographic methods for removing boronic acids?

Several other techniques can be employed:

-

Azeotropic distillation with methanol: Boronic acids can be converted to their volatile trimethyl borate esters by repeatedly dissolving the crude product in methanol and removing the solvent under reduced pressure.[5][6]

-

Derivatization and filtration: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which may precipitate and can be removed by filtration.[5]

-

Recrystallization: If your product is a solid and has suitable solubility properties, recrystallization can be a highly effective method for removing impurities, including unreacted boronic acid.[9]

| Method | Advantages | Disadvantages |

| Liquid-Liquid Extraction (Basic Wash) | Simple, fast, and inexpensive. | Not suitable for base-sensitive products. Can lead to emulsions. |

| Silica Gel Chromatography | Can provide high purity. | Can be time-consuming and may lead to product loss on the column. Boronic acid can streak. |

| Scavenger Resins | High selectivity. Mild conditions. | Resins can be expensive. Requires an additional filtration step. |

| Recrystallization | Can yield highly pure product. | Dependent on the product being a solid with appropriate solubility. |

| Azeotropic Distillation with Methanol | Effective for removing boron species. | Requires multiple evaporations. May not be suitable for thermally sensitive products. |

Detailed Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction with a Basic Aqueous Solution

This protocol leverages the acidic nature of the boronic acid, converting it to its water-soluble boronate salt.

-

Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

-

Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Separation: Allow the layers to separate completely. The boronate salt of 2,5-dimethoxyphenylboronic acid will be in the upper aqueous layer.

-

Collection: Drain the lower organic layer.

-